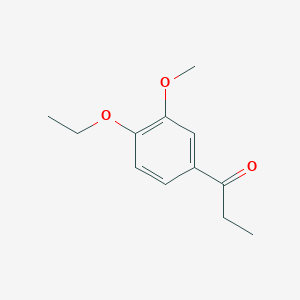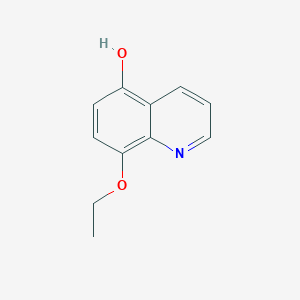
8-Ethoxyquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxyquinolin-5-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a quinoline ring system with an ethoxy group at the 8th position and a hydroxyl group at the 5th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 8-Ethoxyquinolin-5-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves the ethoxylation of this intermediate to produce this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness.
化学反应分析
8-Ethoxyquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Ethoxyquinolin-5-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
作用机制
The mechanism of action of 8-Ethoxyquinolin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can chelate metal ions, which may contribute to its antimicrobial and anticancer activities. The hydroxyl group at the 5th position and the ethoxy group at the 8th position play crucial roles in its binding to target molecules. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
相似化合物的比较
8-Ethoxyquinolin-5-ol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position instead of an ethoxy group. It is known for its antimicrobial and antifungal properties.
8-Methoxyquinoline: This compound has a methoxy group at the 8th position instead of an ethoxy group. It is used in the synthesis of various pharmaceuticals.
5-Hydroxyquinoline: This compound has a hydroxyl group at the 5th position but lacks the ethoxy group at the 8th position. It is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
8-ethoxyquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-6-5-9(13)8-4-3-7-12-11(8)10/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODSFRPSFAYXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
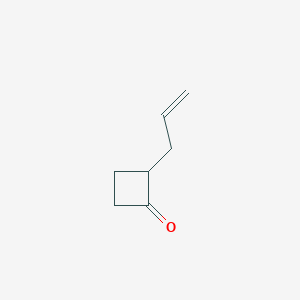
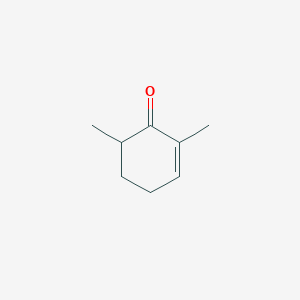
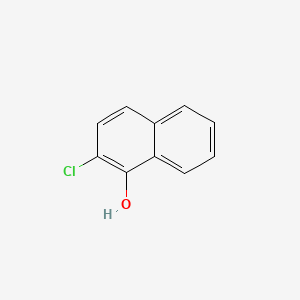
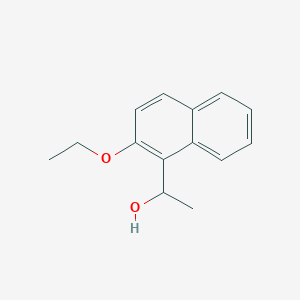
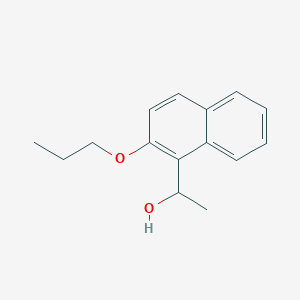
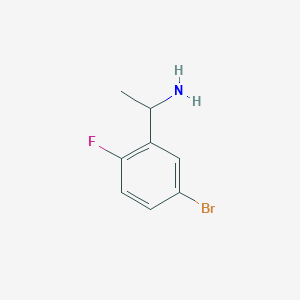
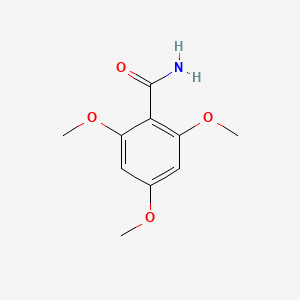
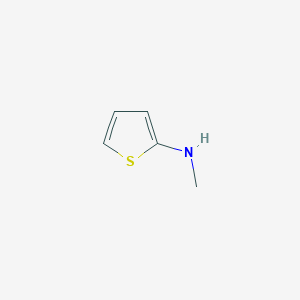
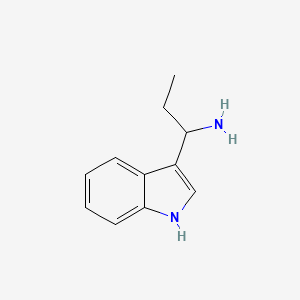
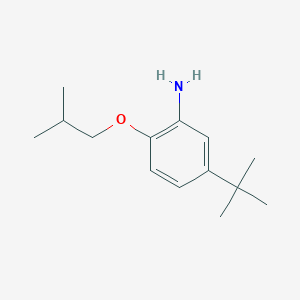
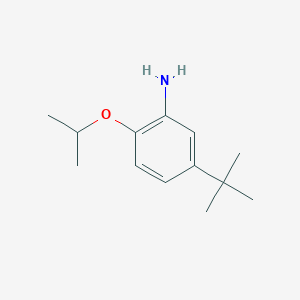
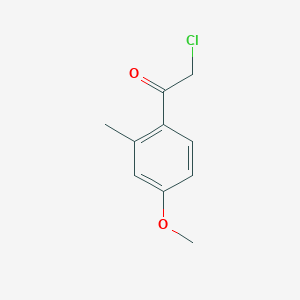
![1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B7905784.png)
